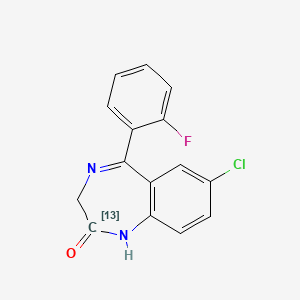

nor-Flurazepam-13C

Description

Significance of Isotopic Labeling in Advanced Chemical Biology and Analytical Chemistry

Isotopic labeling is a technique where atoms within a molecule are replaced with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. acanthusresearch.com This mass difference is the key to its utility in modern analytical techniques, especially mass spectrometry (MS). longdom.org

In analytical chemistry, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative analysis. musechem.comeurisotop.com When a known quantity of a SIL-IS is added to a sample, it co-elutes with the analyte of interest during chromatographic separation. cerilliant.com Because the SIL-IS and the analyte have nearly identical chemical and physical properties, they experience the same variations during sample preparation, extraction, and ionization in the mass spectrometer. wuxiapptec.com This allows for the correction of matrix effects, which are interferences from other components in the sample that can suppress or enhance the analyte's signal, leading to more accurate and precise quantification. musechem.comcerilliant.com

The applications of stable isotope labeling in chemical biology are vast. They are instrumental in:

Metabolomics: Tracing the metabolic fate of molecules in biological systems to understand metabolic pathways and fluxes. silantes.comcreative-proteomics.com

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Investigating the absorption, distribution, metabolism, and excretion of drug candidates. symeres.com

Proteomics and Genomics: Quantifying changes in protein and gene expression levels. silantes.comnih.gov

Mechanistic Studies: Elucidating reaction mechanisms and kinetics. symeres.com

The Role of Nor-Flurazepam-13C as a Strategic Research Probe

This compound is the stable isotope-labeled form of nor-flurazepam, a major metabolite of the benzodiazepine (B76468) drug flurazepam. pharmaffiliates.com The incorporation of a ¹³C atom into the nor-flurazepam structure provides a distinct mass signature that allows it to be used as a highly specific internal standard in quantitative mass spectrometric assays. acanthusresearch.comlongdom.org

The primary application of this compound is in forensic and clinical toxicology to accurately quantify the levels of nor-flurazepam in biological samples such as blood and urine. researchgate.net The presence of nor-flurazepam can indicate the use of flurazepam or the direct consumption of nor-flurazepam itself, which has appeared as a designer benzodiazepine. researchgate.netrti.org The use of this compound as an internal standard ensures the reliability of these measurements, which is crucial for accurate clinical diagnosis and forensic investigations. wuxiapptec.com

Furthermore, this compound can serve as a research probe in studies investigating the metabolism and pharmacokinetics of flurazepam and other related benzodiazepines. pnas.org By using the labeled compound, researchers can trace the metabolic pathways and quantify the formation of nor-flurazepam from its parent drug. researchgate.net

Historical Context of Nor-Flurazepam in Benzodiazepine Metabolism Research

Flurazepam, a long-acting benzodiazepine, was first patented in 1968 and has been used for the treatment of insomnia. wikipedia.org Early research into its pharmacology and metabolism identified that it is rapidly metabolized in the body. chemicalbook.comacpjournals.org One of the key findings was the identification of N-desalkylflurazepam, also known as nor-flurazepam, as its major and pharmacologically active metabolite. wikipedia.orgresearchgate.net

Studies conducted in the 1970s and 1980s focused on elucidating the metabolic pathways of flurazepam and the pharmacokinetic profile of its metabolites. acpjournals.orgacs.org These investigations established that nor-flurazepam has a very long elimination half-life, ranging from 47 to 100 hours, which contributes to the long-lasting effects of flurazepam. wikipedia.orgresearchgate.net The development of analytical methods, such as gas chromatography-mass spectrometry (GC-MS), was crucial for these early studies, allowing for the detection and quantification of flurazepam and its metabolites in biological fluids. acs.orgmdpi.com The understanding of nor-flurazepam's role as a major metabolite laid the groundwork for the later synthesis and use of its stable isotope-labeled counterpart, this compound, to improve the accuracy and reliability of its quantification in research and clinical settings. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClFN2O |

|---|---|

Molecular Weight |

289.69 g/mol |

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i14+1 |

InChI Key |

UVCOILFBWYKHHB-UJKGMGNHSA-N |

Isomeric SMILES |

C1[13C](=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Nor Flurazepam 13c

Strategies for Carbon-13 Enrichment in Complex Organic Molecules

The incorporation of Carbon-13 into intricate molecules like benzodiazepines is a strategic process aimed at creating a compound that is chemically identical but mass-spectrometrically distinct from its natural abundance counterpart. musechem.com This enrichment is almost exclusively achieved through chemical synthesis, starting with simple, commercially available precursors that are highly enriched with ¹³C. rsc.org

General strategies for ¹³C enrichment include:

Building Block Approach: The most common strategy involves designing a synthetic route that utilizes a ¹³C-labeled starting material or "building block." This precursor is then carried through a series of reactions to be incorporated into the final molecular scaffold. The choice of the labeled precursor is critical and depends on its commercial availability, cost, and the efficiency of the synthetic route. rsc.org

Late-Stage Labeling: In some cases, the ¹³C isotope can be introduced in the later stages of a synthesis. This approach can be more efficient in terms of the number of steps involving the expensive labeled material but is often more challenging from a chemical perspective.

For a molecule like Nor-Flurazepam, the building block approach is the most plausible and widely practiced method. The ¹³C atom(s) can be incorporated into either the benzodiazepine (B76468) core structure or one of the pendant aromatic rings.

Precursor Selection and Reaction Pathway Design for ¹³C-Labeling

The synthesis of 1,4-benzodiazepines, the structural class to which Nor-Flurazepam belongs, commonly originates from 2-aminobenzophenone (B122507) precursors. nih.govwum.edu.pl A plausible synthetic pathway for Nor-Flurazepam-13C would therefore involve the preparation of a ¹³C-labeled 2-aminobenzophenone intermediate, followed by the formation of the seven-membered diazepine (B8756704) ring.

A common method for constructing the diazepine ring involves reacting the 2-aminobenzophenone core with an amino acid, such as glycine (B1666218), or its derivatives. This provides a direct and efficient route to introduce a two-carbon unit, which can be readily labeled with ¹³C.

A Proposed Synthetic Pathway:

Preparation of the Core: The synthesis would begin with the key precursor, 2-amino-5-chloro-2'-fluorobenzophenone.

Isotopic Incorporation: This precursor is reacted with a ¹³C-labeled synthon. A highly efficient choice is [¹³C₂]-glycine or a derivative like N-(2-bromoacetyl)-[¹³C₂]-glycine. Using a doubly labeled glycine introduces two ¹³C atoms, providing a more distinct mass shift for mass spectrometry applications.

Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular cyclization to form the seven-membered 1,4-benzodiazepine (B1214927) ring, yielding Nor-Flurazepam with the ¹³C label incorporated into the diazepine ring. nih.gov

The table below outlines potential ¹³C-labeled precursors and the resulting position of the label in the this compound molecule.

| ¹³C-Labeled Precursor | Potential Position of ¹³C Label in this compound | Rationale |

|---|---|---|

| [1-¹³C]-Glycine | Carbonyl carbon (C=O) of the diazepine ring | Introduces a single label at a chemically stable position via cyclization. |

| [2-¹³C]-Glycine | Methylene (B1212753) carbon (-CH₂-) adjacent to the carbonyl in the diazepine ring | Provides an alternative single-labeled analogue. |

| [¹³C₂]-Glycine | Both carbonyl and adjacent methylene carbons in the diazepine ring | Offers a +2 mass unit shift, which is highly desirable for an internal standard to avoid spectral overlap. |

| [Ring-¹³C₆]-Aniline | All six carbons of the non-fluorinated phenyl ring | A more complex and expensive option, but useful for certain mechanistic or metabolism studies. |

Purification and Isotopic Purity Assessment of this compound Synthesized Analogues

Following chemical synthesis, rigorous purification is mandatory to remove unreacted starting materials, reagents, and side products. moravek.com For high-value compounds like isotopically labeled pharmaceuticals, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and efficiency. pharmacompass.com

Once chemically pure, the product must be assessed for its isotopic purity and enrichment. This is a critical step to ensure its suitability as an internal standard. almacgroup.com Two primary analytical techniques are employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). moravek.com

¹³C-NMR Spectroscopy: This technique directly observes the ¹³C nucleus. It provides definitive confirmation of the label's position within the molecule by identifying the carbon atom with a significantly enhanced signal. pressbooks.publibretexts.org The chemical shift of the enriched carbon provides structural verification, while the absence of significant ¹³C-¹³C coupling (unless multiple adjacent labels are intentionally introduced) simplifies the spectrum. libretexts.org

Mass Spectrometry (MS): MS is used to determine the level of isotopic enrichment. By comparing the ion intensities of the labeled compound (M+n) with any residual unlabeled compound (M), the isotopic purity can be accurately calculated. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the labeled compound from natural abundance isotopes. researchgate.net

The following table summarizes the analytical methods used in the final stages of production.

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification | Separation of this compound from chemical impurities to achieve high chemical purity (>98%). |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Structural Confirmation & Label Position | Confirms the exact location of the ¹³C atom(s) in the molecule; verifies the overall chemical structure. |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity & Enrichment Assessment | Measures the mass-to-charge ratio to confirm successful labeling and quantifies the percentage of labeled vs. unlabeled molecules. |

Isotopic Distribution Analysis in Synthetically Derived this compound

Isotopic distribution analysis is the definitive method for characterizing a labeled compound. This analysis is performed using high-resolution mass spectrometry (HRMS), which can precisely measure the mass of different isotopologues (molecules that differ only in their isotopic composition). rsc.org

For Nor-Flurazepam (C₁₅H₁₀ClFN₂O), the natural abundance of ¹³C (~1.1%) means that in any sample, a small fraction of molecules will naturally contain one or more ¹³C atoms, giving rise to M+1, M+2, etc., peaks in the mass spectrum. fu-berlin.de When synthesizing this compound, the goal is to create a new, distinct isotopic distribution where the most abundant species is the intentionally labeled molecule.

The analysis involves comparing the measured isotopic pattern to the theoretically calculated pattern. nih.gov This confirms that the observed mass shift corresponds precisely to the number of ¹³C atoms introduced and allows for the calculation of isotopic enrichment. For example, if a single ¹³C is introduced, the base peak in the mass spectrum will shift from the monoisotopic mass of the unlabeled compound to a new mass that is approximately 1.003355 Da higher.

The following table illustrates the expected mass spectral data for unlabeled Nor-Flurazepam and a hypothetical Nor-Flurazepam-¹³C₁ analogue.

| Compound | Isotopologue | Expected m/z [M+H]⁺ | Expected Relative Abundance | Comment |

|---|---|---|---|---|

| Nor-Flurazepam (Unlabeled) | M | 289.0542 | 100% | Monoisotopic peak containing ¹²C, ³⁵Cl |

| M+1 | 290.0575 | ~16.5% | Primarily due to natural abundance of ¹³C | |

| M+2 | 291.0512 | ~32.5% | Primarily due to natural abundance of ³⁷Cl | |

| Nor-Flurazepam-¹³C₁ (Labeled) | M (Unlabeled Impurity) | 289.0542 | <1% | Represents residual unlabeled compound. |

| M+1 (Labeled) | 290.0575 | 100% | The target labeled molecule is now the base peak. | |

| M+3 (Labeled + ³⁷Cl) | 292.0546 | ~32.5% | Labeled molecule containing the ³⁷Cl isotope. |

Advanced Analytical Methodologies Utilizing Nor Flurazepam 13c As an Internal Standard

Mass Spectrometry (MS) Applications in Quantitative Bioanalysis

Mass spectrometry has become the gold standard for the confirmatory analysis and quantification of drugs and their metabolites in biological samples. psu.edu Its high sensitivity and selectivity allow for the detection of compounds at very low concentrations. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), MS provides a powerful tool for separating complex mixtures and identifying specific components. In the context of benzodiazepine (B76468) analysis, including nor-flurazepam, various MS-based methodologies are employed to ensure reliable and accurate results.

Liquid chromatography-mass spectrometry (LC-MS) is a preferred technique for the analysis of benzodiazepines due to its ability to handle a broad range of compounds with minimal sample preparation, especially for polar and thermally labile metabolites. nih.govresearchgate.net The development of a robust LC-MS method involves optimizing the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity, selectivity, and speed of analysis.

For the analysis of nor-flurazepam and its related compounds, a typical LC-MS method would involve a reversed-phase column, such as a C18 column, to separate the analytes from the matrix components. uu.nl The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. uu.nl The use of nor-flurazepam-13C as an internal standard is critical in LC-MS to compensate for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the target analyte. chiron.no

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of detection by performing two stages of mass analysis. In a typical LC-MS/MS experiment for nor-flurazepam, the precursor ion corresponding to the protonated molecule [M+H]+ of both nor-flurazepam and this compound is selected in the first mass analyzer. These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity as it monitors a specific precursor-to-product ion transition for each compound. nih.gov

The use of this compound is particularly advantageous in LC-MS/MS as it co-elutes with the unlabeled analyte and exhibits identical fragmentation behavior, but with a mass shift in the product ions corresponding to the number of 13C labels. chiron.no This ensures that any matrix effects or fluctuations in instrument performance affect both the analyte and the internal standard equally, leading to highly accurate quantification. nih.gov

Table 1: Example of LC-MS/MS Parameters for Nor-flurazepam Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nor-flurazepam | 287.1 | 223.1 | 25 |

| Nor-flurazepam-13C6 | 293.1 | 229.1 | 25 |

This table is for illustrative purposes and actual values may vary depending on the specific instrument and method.

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. nih.govscirp.org This capability allows for the determination of the elemental composition of an ion, which greatly increases the confidence in the identification of nor-flurazepam and its metabolites, even in complex biological matrices. nih.gov When using HRMS, this compound serves as a lock mass or reference compound, ensuring the high mass accuracy of the measurement throughout the analytical run.

A study on the metabolism of norflurazepam and its structural analogues utilized liquid chromatography–high-resolution mass spectrometry (LC–HRMS) to identify metabolites in human hepatocytes and authentic urine and blood samples. researchgate.netdiva-portal.orgspringermedizin.deepa.govuni-freiburg.de This research highlights the power of HRMS in distinguishing between structurally similar compounds and their metabolic products. researchgate.netdiva-portal.orgspringermedizin.deepa.govuni-freiburg.de

Ion-trap mass spectrometers can perform multiple stages of fragmentation (MSn), which is a powerful tool for elucidating the fragmentation pathways of molecules. rsc.org By trapping ions and sequentially fragmenting them, detailed structural information can be obtained. For nor-flurazepam, ion-trap MS can be used to study how the molecule breaks apart, providing characteristic fragmentation patterns that can be used for its identification. researchgate.netresearchgate.net The fragmentation of nor-flurazepam has been reported to be generally consistent across studies. researchgate.net this compound, with its labeled carbon atoms, can be used to pinpoint the location of fragmentation within the molecule by observing the mass shifts in the resulting fragment ions.

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of benzodiazepines. nih.gov However, due to the low volatility of many benzodiazepines, including nor-flurazepam, a derivatization step is often required to make them suitable for GC analysis. nih.govmdpi.com This typically involves converting polar functional groups into more volatile derivatives, such as silyl (B83357) or acetyl derivatives. nih.govmdpi.com

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl and amine groups into their trimethylsilyl (B98337) (TMS) derivatives. mdpi.com Once derivatized, the compounds are separated on a capillary GC column and detected by the mass spectrometer. nih.gov

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" for quantitative analysis in mass spectrometry. chiron.no Their use is crucial for correcting various sources of error that can occur during sample analysis. scioninstruments.com

The key advantages of using this compound include:

Correction for Matrix Effects: Biological matrices can contain endogenous compounds that co-elute with the analyte and either suppress or enhance its ionization in the MS source. Since this compound has nearly identical physicochemical properties to nor-flurazepam, it experiences the same matrix effects, allowing for accurate correction. chiron.no

Compensation for Sample Preparation Variability: Losses of the analyte can occur during extraction, cleanup, and derivatization steps. By adding a known amount of this compound at the beginning of the sample preparation process, any losses will affect both the analyte and the internal standard proportionally. scioninstruments.com

Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the quantitative results by minimizing the impact of instrumental drift and other variations. chiron.noscispace.com

Table 2: Comparison of Internal Standard Types in Mass Spectrometry

| Internal Standard Type | Advantages | Disadvantages |

| Stable Isotope-Labeled (e.g., this compound) | Co-elutes with analyte, corrects for matrix effects and sample prep variability, highest accuracy and precision. chiron.no | Can be expensive and not always commercially available. scispace.com |

| Structural Analogs | More readily available and less expensive than SIL-IS. scioninstruments.com | May not co-elute with the analyte, may have different ionization efficiencies and extraction recoveries, leading to less accurate correction. scispace.com |

The incorporation of carbon-13 isotopes into the nor-flurazepam molecule results in a compound that is chemically identical to the native analyte but has a higher mass. acanthusresearch.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical behavior ensures that they are processed and analyzed in the same manner. acanthusresearch.com

Role of this compound as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry

Compensation for Matrix Effects and Ion Suppression

In liquid chromatography-mass spectrometry (LC-MS), matrix effects, particularly ion suppression or enhancement, are significant sources of quantitative error. These effects occur when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to an under- or overestimation of its concentration.

The ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. chiron.no Because this compound is chemically and physically almost identical to the unlabeled nor-flurazepam analyte, it has the same chromatographic retention time and ionization efficiency. bioanalysis-zone.com Therefore, any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard to virtually the same extent. chiron.noresearchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects is effectively nullified. chiron.no Studies have shown that ¹³C-labeled internal standards are particularly effective, often outperforming deuterium-labeled (²H) standards in their ability to compensate for ion suppression, especially at high analyte concentrations. researchgate.net This ensures that the quantitative results remain accurate and reliable even when analyzing complex biological samples like blood or urine. oup.comlcms.cz

Correction for Instrumental Drift and Variability

Analytical instruments, including LC-MS systems, can exhibit variability during an analytical run. This can manifest as drift in detector response, fluctuations in the electrospray ionization process, or minor inconsistencies in the volume of sample injected. bioanalysis-zone.com Such variations can compromise the precision and accuracy of the results if not properly controlled.

By adding a known quantity of this compound to every sample, calibrator, and quality control at the beginning of the sample preparation process, it acts as a constant reference throughout the entire analytical procedure. chiron.no Since the internal standard is subject to the same instrumental fluctuations as the analyte, the ratio of their peak areas remains constant, even if the absolute signal intensities of both compounds vary. bioanalysis-zone.com This ratiometric measurement corrects for instrumental drift and other run-to-run variations, ensuring the consistency and reproducibility of the data across a large batch of samples.

Enhancing Precision and Accuracy in Quantitative Assays

Validation data from numerous studies quantifying benzodiazepines in biological matrices demonstrate the high levels of precision and accuracy achievable with SIL-ISs. Methods validated using these standards typically report coefficients of variation (CV) for precision well within the accepted limit of 15% (or 20% at the lower limit of quantitation) and accuracy (bias) values also within ±15%. oup.comnih.govthermofisher.com For instance, a validated method for common benzodiazepines in whole blood achieved a CV of less than 4% and accuracy within ±7% for replicate analyses. oup.com This level of performance is critical in forensic toxicology and clinical settings where analytical results inform important decisions.

Table 1: Representative Validation Parameters for Benzodiazepine Assays Using Internal Standards

| Analyte(s) | Matrix | Internal Standard Type | Precision (%CV) | Accuracy (%Bias) | Source(s) |

| 13 Designer Benzodiazepines | Blood | Deuterated Analogs | Intra-day: 3–20%Inter-day: 4–21% | ±12% | oup.com |

| 34 Benzodiazepines | Plasma/Serum | Deuterated Analogs | Intra-assay: <14%Inter-assay: <12.6% | -3.1% to 15.6% | thermofisher.com |

| 4 Benzodiazepines | Vitreous Humor | Not specified | <11.5% | <15% | nih.gov |

| Common Benzodiazepines | Whole Blood | Prazepam (analog) | <4% | ±7% to ±16% | oup.com |

Chromatographic Separation Techniques

The successful analysis of benzodiazepine metabolites relies on effective chromatographic separation prior to detection. This compound, as an internal standard, would be analyzed alongside the target analytes using these techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization for Benzodiazepine Metabolites

Reversed-phase HPLC is the most common chromatographic technique for the analysis of benzodiazepines and their metabolites. annexpublishers.com Optimization of the separation is crucial for resolving parent drugs from their metabolites and from endogenous interferences.

Key optimization parameters include:

Stationary Phase: C18 columns are the most widely used stationary phases due to their hydrophobicity, which provides good retention for moderately polar benzodiazepines. annexpublishers.commdpi.com Other columns, such as PRP-1 (a styrenedivinylbenzene polymer), are also utilized. hamiltoncompany.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer. plos.orgresearchgate.net The ratio of organic to aqueous phase is adjusted to control the retention and elution of the analytes. A higher proportion of the organic solvent generally leads to shorter retention times. plos.org The use of buffers, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, helps to control the pH and improve peak shape. hamiltoncompany.com

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A typical flow rate is around 1.0 mL/min, but this is optimized based on the column dimensions and desired separation. plos.org

Detection: A photodiode array (PDA) or UV detector is often used, with detection wavelengths typically set between 230 nm and 254 nm. plos.orgresearchgate.net

Table 2: Examples of Optimized RP-HPLC Conditions for Benzodiazepine Analysis

| Column | Mobile Phase | Flow Rate | Detection | Application | Source(s) |

| C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (70:30, v/v) | 1.0 mL/min | DAD at 230 nm | Determination of Bromazepam | plos.org |

| LKB RP-18 (250 x 4 mm, 5 µm) | Methanol:Water:Acetonitrile (4.5:5.0:0.5) | Not specified | UV at 240 nm | Separation of Diazepam, Nitrazepam, Oxazepam | researchgate.net |

| PRP-1 (50 x 4.1 mm, 5 µm) | A: 20 mM Ammonium Acetate, B: Acetonitrile (Gradient) | Not specified | UV / MS | Analysis of Benzodiazepine Metabolites | hamiltoncompany.com |

| C18 (150 x 2.1 mm) | A: 20 mM Ammonium Formate (pH 8.6), B: Methanol (50:50, v/v) | Not specified | MS/MS | Screening of 10 Benzodiazepines | medcraveonline.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-high performance liquid chromatography (UHPLC) is a significant advancement over conventional HPLC. By using columns packed with smaller particles (<2 µm) and operating at much higher pressures, UHPLC provides substantially faster analysis times and improved chromatographic efficiency. nih.gov

For the analysis of benzodiazepines, UHPLC offers several key advantages:

Speed: Analysis times can be drastically reduced. For example, a routine analysis of benzodiazepines that takes 40 minutes on an HPLC system can often be completed in 15 minutes or less on a UHPLC system. nih.govresearchgate.netscienceopen.com

Efficiency and Resolution: The smaller particle size leads to sharper and narrower peaks, resulting in superior resolution and the ability to separate complex mixtures of metabolites. nih.gov

Reduced Consumption: UHPLC systems typically operate at lower flow rates and require smaller injection volumes, leading to a significant reduction in solvent consumption and making the analysis more cost-effective and environmentally friendly. researchgate.netscienceopen.com

Table 3: Comparison of HPLC and UHPLC for Benzodiazepine Analysis

| Parameter | HPLC | UHPLC | Source(s) |

| Typical Run Time | 40 minutes | 15 minutes | researchgate.net, nih.gov, scienceopen.com |

| Column Dimensions | 250 mm x 4.6 mm | 100 mm x 3 mm | researchgate.net, scienceopen.com |

| Particle Size | 5 µm | < 3 µm | nih.gov |

| Flow Rate | 1.0 mL/min | 0.7 mL/min | nih.gov |

| Solvent Consumption | Higher | Lower | researchgate.net, nih.gov, scienceopen.com |

| Sensitivity | Good | Enhanced | nih.gov |

Thin-Layer Chromatography (TLC) in Screening Protocols

Thin-layer chromatography (TLC) serves as a simple, rapid, and inexpensive preliminary screening method for the identification of benzodiazepines in forensic and clinical settings. forensics.org.myjistox.in While it lacks the specificity and sensitivity of instrumental methods like LC-MS, it is a valuable tool for indicating the presence of these compounds before confirmatory analysis is performed. forensics.org.my

The general procedure involves:

Extraction: The benzodiazepines are first extracted from the sample matrix.

Spotting: The extract is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel G UV254 as the stationary phase. forensics.org.myresearchgate.net

Development: The plate is placed in a chamber containing a suitable mobile phase (solvent system). A variety of solvent systems, such as a mixture of chloroform (B151607) and methanol (e.g., 97:3), have been found to be effective for separating different benzodiazepines. forensics.org.my

Visualization: After development, the separated spots are visualized, commonly under UV light or by spraying with a chromogenic reagent. researchgate.netlsmuni.lt The position of the spot, represented by its retention factor (Rf) value, helps in the presumptive identification of the drug.

While some benzodiazepines may be hydrolyzed to their corresponding benzophenones before TLC analysis, this is not a universal method as some compounds are stable to hydrolysis. forensics.org.my The primary utility of TLC is as a screening tool to quickly process a large number of samples. jistox.in

Method Validation Parameters for this compound Quantitation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. When using this compound as an internal standard for the quantification of norflurazepam, several key parameters must be thoroughly evaluated to ensure the reliability and accuracy of the results. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency and matrix effects.

Linearity and Calibration Range Assessment

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the quantitation of norflurazepam using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. This range is crucial as it defines the upper and lower limits for reliable quantification of norflurazepam in unknown samples. Typically, a calibration curve for benzodiazepine analysis in biological matrices, such as blood or urine, is prepared by spiking known concentrations of norflurazepam into a blank matrix, while the concentration of this compound is kept constant in all samples.

A linear regression analysis is performed on the calibration data, and the coefficient of determination (r²) is calculated to assess the quality of the fit. An r² value of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.

Table 1: Representative Calibration Curve Data for Norflurazepam Quantitation using this compound Internal Standard

| Norflurazepam Concentration (ng/mL) | Peak Area Ratio (Norflurazepam/Nor-Flurazepam-13C) |

| 1.0 | 0.025 |

| 2.5 | 0.063 |

| 5.0 | 0.125 |

| 10.0 | 0.251 |

| 25.0 | 0.628 |

| 50.0 | 1.255 |

| 100.0 | 2.510 |

| Linear Regression Equation: | y = 0.0251x + 0.0005 |

| Coefficient of Determination (r²): | 0.9995 |

This table presents illustrative data. Actual values may vary based on the specific analytical method and instrumentation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

These limits are critical in forensic toxicology, where the detection of low concentrations of a substance can be significant. The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For methods utilizing this compound, the LOQ must be validated to demonstrate acceptable precision and accuracy.

Table 2: Illustrative LOD and LOQ for Norflurazepam Analysis

| Parameter | Concentration (ng/mL) | Basis for Determination |

| Limit of Detection (LOD) | 0.5 | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | 1.0 | Signal-to-Noise Ratio ≥ 10 |

This table presents illustrative data. Actual values may vary based on the specific analytical method and instrumentation.

Precision, Accuracy, and Reproducibility Studies

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the actual or true value. It is often expressed as the percentage of the nominal concentration.

Reproducibility assesses the precision between laboratories and is a measure of the robustness of the method. For the validation of a method using this compound, precision and accuracy are typically evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples) within the calibration range. Both intra-day (within the same day) and inter-day (on different days) precision and accuracy are assessed to ensure the method's reliability over time. Acceptance criteria for precision are generally an RSD of ≤ 15% (≤ 20% at the LOQ), and for accuracy, the mean value should be within ± 15% of the nominal value (± 20% at the LOQ).

Table 3: Representative Intra- and Inter-Day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

| Low | 2.5 | 6.8 | 104.2 | 8.5 | 102.5 |

| Medium | 25.0 | 4.5 | 98.7 | 6.2 | 99.8 |

| High | 75.0 | 3.9 | 101.5 | 5.1 | 100.9 |

This table presents illustrative data based on common acceptance criteria. Actual values are determined during method validation.

Selectivity and Specificity Evaluation

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate in selectivity, meaning the method produces a response for only the analyte of interest. In the context of LC-MS/MS analysis with this compound, selectivity is of utmost importance due to the complex nature of biological matrices and the potential for co-eluting substances.

To evaluate selectivity, blank matrix samples from multiple sources are analyzed to ensure no interferences are present at the retention time of norflurazepam and its internal standard. Additionally, the method is challenged with a variety of structurally related compounds, metabolites, and commonly co-administered drugs to assess potential cross-reactivity or interference. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of selectivity, as it monitors specific precursor-to-product ion transitions for both norflurazepam and this compound.

Mechanistic Metabolism Research Employing Nor Flurazepam 13c Tracing

In Vitro Metabolic Studies Using Cellular and Subcellular Models

In vitro models are indispensable for initial metabolic screening, providing a controlled environment to study the biotransformation of a drug candidate. These systems, primarily derived from human liver tissue, allow for the identification of metabolites and the enzymes responsible for their formation.

Human hepatocytes and liver microsomes are the gold standards for in vitro metabolism studies. tandfonline.com Hepatocytes, as whole cells, contain a full complement of metabolic enzymes and cofactors, enabling the study of both Phase I and Phase II metabolic reactions. tandfonline.com Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes and are particularly useful for investigating Phase I oxidative metabolism. nih.govtandfonline.com

Incubation studies with nor-flurazepam have yielded varied results. In one study, norflurazepam was incubated at a concentration of 5 µmol/L with pooled human hepatocytes, but no metabolites were detected. researchgate.netdiva-portal.org This suggested that hepatocytes might have difficulty metabolizing the core benzene/diazepine (B8756704) ring structure of certain 1,4-benzodiazepines under the tested conditions. researchgate.netdiva-portal.org In contrast, when norflurazepam was incubated with pooled human liver microsomes (pHLM), Phase I metabolites were successfully identified. nih.govresearchgate.net These differing outcomes highlight that the choice of in vitro model system and experimental conditions can significantly influence the detection of metabolic pathways. The use of subcellular fractions like microsomes can sometimes reveal metabolic capabilities not readily observed in whole-cell systems. tandfonline.com

The metabolism of benzodiazepines typically involves two main phases. Phase I reactions introduce or expose functional groups, most commonly through oxidation, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion. synlab-sd.com

For nor-flurazepam, Phase I metabolism is characterized by oxidation. Studies using human liver microsomes have identified hydroxylated metabolites. nih.gov The primary reactions are monohydroxylation and dihydroxylation. nih.gov One investigation tentatively identified the major metabolite as 3-hydroxy-norflurazepam. researchgate.net In authentic human samples from suspected norflurazepam intake, four different hydroxy metabolites were found. researchgate.netdiva-portal.org

Phase II metabolism involves the conjugation of these newly formed hydroxyl groups. A glucuronide conjugate of a hydroxy metabolite of nor-flurazepam has been detected in human specimens. researchgate.netdiva-portal.org Benzodiazepines containing hydroxyl groups are known to typically undergo glucuronidation. hud.ac.uk

Below is a table summarizing the identified metabolites of nor-flurazepam.

| Phase | Metabolic Reaction | Metabolite Name | Source |

| Phase I | Monohydroxylation | Hydroxynorflurazepam (e.g., 3-hydroxy-norflurazepam) | nih.govresearchgate.net |

| Phase I | Dihydroxylation | Dihydroxynorflurazepam | nih.gov |

| Phase II | Glucuronidation | Hydroxy-norflurazepam glucuronide | researchgate.netdiva-portal.org |

Determining which specific cytochrome P450 enzymes are responsible for a drug's metabolism is known as reaction-phenotyping. nih.gov This process is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug clearance due to genetic polymorphisms. synlab-sd.comnih.gov Reaction-phenotyping typically involves a series of in vitro experiments using recombinant human CYP enzymes and selective chemical inhibitors. nih.govwuxiapptec.com

While detailed CYP450 reaction-phenotyping data for nor-flurazepam is not extensively documented in the reviewed literature, studies on structurally related benzodiazepines provide valuable insights. For example, the metabolism of flunitrazepam to its major metabolites is principally mediated by CYP2C19 and CYP3A4. researchgate.net Given the structural similarities, it is plausible that these enzymes also play a role in the hydroxylation of nor-flurazepam. A thorough investigation would involve incubating nor-flurazepam with a panel of individual recombinant CYP enzymes to identify which ones produce the hydroxylated metabolites and then confirming these findings in human liver microsomes using selective inhibitors. nih.gov

The use of stable isotope-labeled compounds, such as those containing carbon-13 (¹³C), is a powerful technique in drug metabolism research. symeres.com Nor-flurazepam-13C serves as an invaluable tracer to map its metabolic fate through complex biological systems. symeres.comnih.gov When a ¹³C-labeled drug is administered to an in vitro or in vivo system, its metabolites will retain the ¹³C label. biorxiv.org

This labeling has several key applications:

Unambiguous Metabolite Identification : In mass spectrometry (MS) analysis, metabolites of this compound will exhibit a characteristic mass shift compared to their unlabeled counterparts. This allows for their confident detection and differentiation from endogenous molecules or artifacts in the biological matrix. symeres.com

Metabolic Flux Analysis : By tracking the incorporation of ¹³C into various downstream products, researchers can quantitatively measure the flow of the compound through different metabolic pathways. nih.govresearchgate.net This is particularly useful for determining the relative importance of competing pathways, such as different hydroxylation sites or subsequent glucuronidation versus sulfation.

Pathway Confirmation and Discovery : ¹³C-labeling patterns in metabolites can confirm proposed metabolic pathways and even help discover novel ones. nih.gov By analyzing the specific positions of the ¹³C atoms in the metabolite structures, one can deduce the sequence of enzymatic reactions that occurred. nih.govvanderbilt.edu

In practice, a mixture of labeled and unlabeled nor-flurazepam can be used, which generates a unique "doublet" signature in the mass spectrum for the parent drug and each of its metabolites, simplifying data analysis.

In Vivo Metabolism in Animal Models

Following in vitro characterization, in vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). wuxiapptec.com

Rodent models, particularly mice and rats, are widely used in preclinical research for metabolic profiling. wuxiapptec.com These studies provide crucial data on how a drug and its metabolites behave in a whole-organism system. wuxiapptec.com While specific in vivo metabolic studies for nor-flurazepam in rodents were not detailed in the provided search results, the methodology is well-established from research on other benzodiazepines. tandfonline.comresearchgate.net For example, studies on flubromazolam (B1261935) and meclonazepam (B1676132) utilized mice to identify metabolites in urine, which complemented findings from in vitro experiments. tandfonline.comresearchgate.net

It is important to note that species-specific differences in drug metabolism exist between rodents and humans, and also between rats and mice. wuxiapptec.comfrontiersin.org For instance, the expression and activity of certain CYP450 enzymes can vary, potentially leading to different metabolite profiles or clearance rates. frontiersin.org Therefore, while rodent models are invaluable for initial in vivo assessment, care must be taken when extrapolating the data to predict human metabolism. frontiersin.org The findings from these animal studies help to identify major metabolites that should be monitored in subsequent human studies.

Stable Isotope Tracing for Elucidating Biotransformation Pathways in Animal Systems

The use of stable isotope-labeled compounds, such as this compound, represents a cornerstone in modern drug metabolism research. Unlike radiolabeling, stable isotope labeling (SIL) avoids the complexities of handling radioactive materials while providing unparalleled precision in metabolite identification. This compound, which contains a specific number of carbon-12 atoms replaced with the heavier, non-radioactive carbon-13 isotope, serves as an ideal tracer for delineating the biotransformation pathways of its parent molecule within a complex biological system.

When this compound is introduced into an animal model, it undergoes the same enzymatic processes—primarily Phase I (functionalization) and Phase II (conjugation) reactions—as the unlabeled drug. The key advantage of the 13C label becomes apparent during analysis, typically performed with high-resolution liquid chromatography-mass spectrometry (LC-MS). The 13C atoms impart a predictable mass shift to the parent molecule and any subsequent metabolites. For instance, if this compound is synthesized with six 13C atoms, both the parent drug and all its metabolites will exhibit a mass that is 6 Daltons (Da) higher than their natural-abundance counterparts.

This distinct isotopic signature allows for the unequivocal identification of drug-derived compounds against the high background of endogenous molecules in biological matrices like plasma, urine, and bile. Researchers can specifically search for pairs of peaks separated by this known mass difference, a technique known as "isotope pattern filtering" or "paired ion extraction." This method drastically simplifies the discovery process, revealing novel or low-abundance metabolites that would otherwise be indistinguishable from biological noise.

In a typical study, after administration of this compound to a rodent model, biological samples are collected over time. Subsequent LC-MS/MS analysis can identify the major and minor metabolic products. Common biotransformations for benzodiazepines include hydroxylation and glucuronidation. The data generated enables the construction of a detailed metabolic map, as illustrated in the hypothetical findings below.

| Metabolite ID | Proposed Structure | Biological Matrix | Observed Mass Shift (vs. Unlabeled) | Inferred Biotransformation Pathway |

|---|---|---|---|---|

| M1 | 3-hydroxy-nor-flurazepam-13C | Urine, Plasma | +6 Da | Phase I: Aliphatic Hydroxylation |

| M2 | 3-hydroxy-nor-flurazepam glucuronide-13C | Urine, Bile | +6 Da | Phase I Hydroxylation followed by Phase II Glucuronidation |

| M3 | N-dealkylated aromatic ring-hydroxylated-nor-flurazepam-13C | Urine (trace) | +6 Da | Phase I: Aromatic Hydroxylation (minor pathway) |

Mass Balance Studies Using Labeled Compounds in Animal Models

A fundamental component of preclinical drug development is the quantitative mass balance study, which aims to account for the disposition of an administered compound. These studies determine the routes and rates of excretion and provide a total recovery of the administered dose. Using a stable isotope-labeled compound like this compound is highly advantageous for these assessments, offering a non-radioactive alternative for precise quantification.

In a mass balance study, animal models (e.g., rats or dogs) are housed in specialized metabolic cages that permit the separate and complete collection of urine and feces over an extended period (e.g., 72-120 hours). After a single administration of a known quantity of this compound, all excreta, cage wash, and, at the end of the study, the carcass are collected.

The total amount of the 13C label in each sample is quantified using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or accelerator mass spectrometry (AMS). By comparing the amount of 13C-labeled material recovered from all sources to the initial amount administered, researchers can calculate the total recovery. This data is critical for understanding whether the compound is fully excreted or if it is retained in tissues. The results reveal the primary routes of elimination—for instance, whether the drug and its metabolites are cleared primarily by the kidneys (renal excretion) or the liver (biliary/fecal excretion).

| Excretion Route / Sample | % of Administered Dose Recovered | Cumulative Recovery (%) |

|---|---|---|

| Urine | 62.5% | 62.5% |

| Feces | 31.2% | 93.7% |

| Cage Wash | 2.1% | 95.8% |

| Carcass (at 72h) | 1.9% | 97.7% |

| Total Recovery | 97.7% | - |

The data from such a study indicates that nor-flurazepam is extensively metabolized and cleared from the body, with renal excretion being the predominant pathway, followed by fecal excretion. The high total recovery (97.7%) confirms the robustness of the analytical method and indicates minimal long-term retention of the compound or its metabolites in the body.

Metabolic Flux Analysis (MFA) with 13C-Labeled Substrates

While traditionally applied to endogenous metabolic networks like central carbon metabolism, the principles of Metabolic Flux Analysis (MFA) can be adapted to investigate the kinetics of xenobiotic biotransformation. In this context, 13C-MFA using this compound as a substrate allows for the quantification of the rates (fluxes) through competing metabolic pathways, providing a dynamic view of its disposition that goes beyond simple metabolite identification.

Principles and Methodological Framework of 13C-MFA

The application of 13C-MFA to xenobiotic metabolism involves several key steps:

Isotopic Labeling: A precisely synthesized tracer, this compound with a known number and position of 13C labels, is administered to the biological system. The high isotopic purity of the tracer is essential for accurate flux calculations.

Establishment of Isotopic Steady State: The system is allowed to reach a metabolic and isotopic steady state, where the concentrations of the parent drug and its key metabolites, as well as their isotopic enrichment, remain constant over time. This is often achieved through constant infusion or in in-vitro systems like liver microsomes or hepatocytes.

Stoichiometric Network Construction: A model of the known and hypothesized biotransformation reactions is constructed. This network map defines the relationships between the parent compound (substrate) and its various metabolic products. For nor-flurazepam, this would include pathways like hydroxylation, N-dealkylation, and subsequent glucuronidation.

Mass Isotopomer Distribution (MID) Measurement: Samples are analyzed via LC-MS to determine the mass isotopomer distributions (MIDs) of the parent compound and its key metabolites. The MID is the fractional abundance of molecules with different numbers of 13C labels (e.g., M+0, M+1, ... M+n, where n is the number of labels in the tracer). The propagation of the 13C label from the parent drug into its metabolites provides the core data for flux calculations.

Computational Flux Estimation: Sophisticated software algorithms are used to fit the experimentally measured MIDs to the stoichiometric network model. By minimizing the difference between the measured and model-predicted MIDs, the software calculates the relative or absolute fluxes for each reaction in the network.

Data Interpretation and Flux Quantification from Isotopic Labeling Patterns

The interpretation of 13C-MFA data provides quantitative insights into the metabolic fate of nor-flurazepam. The distribution of the 13C label among the metabolite pool is directly related to the relative activity of the enzymatic pathways responsible for their formation.

Consider an experiment where this compound (with 6 labels, denoted as M+6) is incubated with primary human hepatocytes. The parent compound is consumed and converted into two primary metabolites: M1 (3-hydroxy-nor-flurazepam) and M3 (a minor hydroxylated product). M1 is further converted to M2 (the glucuronide conjugate).

The MIDs are measured at isotopic steady state. The parent this compound will be almost entirely in the M+6 form. The MIDs of the metabolites reveal the flow of the carbon skeleton. If hydroxylation to form M1 is a rapid and dominant process, M1 will also show a very high enrichment of M+6. The flux calculation then quantifies the split ratio—what percentage of nor-flurazepam is converted to M1 versus M3. It can also determine the flux from M1 to M2, representing the rate of Phase II conjugation.

| Compound | Mass Isotopomer Distribution (MID) at Steady State (Fractional Abundance) | Calculated Relative Flux (% of Parent Consumption) |

|---|---|---|

| This compound (Parent) | M+6: 0.991; Other: 0.009 | -100% (Consumed) |

| M1 (3-hydroxy-nor-flurazepam-13C) | M+6: 0.988; Other: 0.012 | → 85% (Flux from Parent) |

| M2 (3-hydroxy-nor-flurazepam glucuronide-13C) | M+6: 0.985; Other: 0.015 | → 72% (Flux from M1) |

| M3 (Minor hydroxylated metabolite-13C) | M+6: 0.989; Other: 0.011 | → 15% (Flux from Parent) |

Interpretation of Flux Data:

Pathway Dominance: The results clearly show that the primary metabolic route for nor-flurazepam in this system is hydroxylation to form M1, accounting for 85% of the total metabolic flux. The formation of M3 represents a minor, competing pathway (15% of flux).

Phase II Efficiency: The flux from M1 to its glucuronide conjugate M2 is 72%. Since the total flux into M1 is 85%, this indicates that a significant portion of M1 (72 out of 85 units, or ~84.7%) is efficiently conjugated, while the remaining M1 may be cleared by other means or accumulate.

Quantitative Insight: This analysis provides a dynamic, quantitative picture of metabolism. It reveals not just what metabolites are formed, but the rate at which they are produced relative to one another, offering powerful insights into the kinetics of drug clearance.

Receptor Binding and Molecular Interaction Studies with Labeled Analogues

Radioligand Displacement Assays Utilizing 13C-Labeled Ligands for Nor-Flurazepam Receptor Interactions

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. youtube.com In a typical displacement assay, a labeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., tissue homogenates or cell membranes). The unlabeled compound of interest is then added at increasing concentrations, and its ability to displace the labeled ligand is measured.

Traditionally, this has been accomplished using radioisotopes like tritium (³H) or iodine-125 (¹²⁵I). However, modern techniques have increasingly incorporated stable, non-radioactive isotopes like carbon-13 (¹³C). metsol.com While not radioactive, ¹³C-labeled compounds can be distinguished from their unlabeled counterparts by their mass. artmolecule.fr

This allows for the development of mass spectrometry (MS)-based binding assays. nih.goveurofinsdiscovery.com In such an assay, nor-Flurazepam-13C could be used as an internal standard for the precise quantification of the unlabeled nor-Flurazepam that remains unbound after incubation with GABAA receptors. Alternatively, in a competition experiment, a labeled "marker" ligand is displaced by an unlabeled test compound, and the amount of marker ligand bound to the receptor is detected by mass spectrometry. nih.gov This approach avoids the safety precautions and disposal issues associated with radioactive materials while offering high sensitivity and accuracy. nih.goveurofinsdiscovery.com The use of stable isotope-labeled compounds is crucial for these assays as they serve as ideal internal standards, being chemically identical to the analyte but mass-shifted. artmolecule.fr

Investigation of Benzodiazepine (B76468) Binding Sites on GABAA Receptors

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.gov These receptors are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit. bohrium.com The binding site for benzodiazepines is not the same as the one for the endogenous agonist GABA. Instead, benzodiazepines bind to a distinct allosteric site located at the interface between the α and γ subunits. bohrium.comresearchgate.net The presence of both an α and a γ subunit is required for a GABAA receptor to be sensitive to benzodiazepines.

Binding studies, often employing labeled ligands in displacement assays, have been critical in characterizing this site. For instance, research using cloned GABAA receptors expressed in cell lines like HEK293 has allowed for detailed analysis of how different benzodiazepines interact with various receptor subunit combinations. researchgate.net These studies reveal that the specific α subunit isoform (e.g., α1, α2, α3, or α5) present in the receptor complex significantly influences the binding affinity of different benzodiazepine ligands. researchgate.net

Distinct Binding Modes of Benzodiazepine Ligands

It was once widely assumed that all benzodiazepines interacted with the GABAA receptor in a "common" binding mode. However, recent research has challenged this notion, suggesting that the structural diversity among benzodiazepine ligands can lead to distinct binding orientations within the α/γ subunit interface.

Experimental evidence indicates that different benzodiazepines may stabilize different conformations of the receptor. bohrium.com For example, ligands can be classified based on their functional effects as positive allosteric modulators, negative allosteric modulators, or neutral antagonists, all of which bind to the same general site but induce different conformational changes in the receptor. bohrium.com In silico molecular docking studies, combined with site-directed mutagenesis, have further elucidated these interactions, predicting how specific amino acid residues within the binding pocket interact with different parts of the drug molecule. nih.gov This understanding is crucial for the structure-based design of new drugs with improved subtype selectivity and specific therapeutic effects.

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

|---|---|---|---|---|

| Diazepam | 16.3 ± 1.0 | 10.3 ± 0.6 | 11.4 ± 0.7 | 12.7 ± 1.1 |

| Flunitrazepam | 1.0 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 |

| Clonazepam | 1.3 ± 0.1 | 0.9 ± 0.1 | 1.5 ± 0.1 | 25.3 ± 2.0 |

| N-Desalkylflurazepam (Norflurazepam) | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.7 ± 0.1 | 1.6 ± 0.1 |

Data is illustrative and compiled from various binding studies. Exact values may vary based on experimental conditions.

In Vitro Cellular Models for Investigating Ligand-Receptor Dynamics

To study the complex interplay between ligands and GABAA receptors, researchers rely on various in vitro cellular models. These systems allow for the controlled expression of specific receptor subtypes and the precise measurement of their function.

One of the most powerful and widely used models is the Xenopus oocyte. nih.gov By injecting mRNA coding for specific GABAA receptor subunits into these large egg cells, researchers can express functional receptors on the oocyte's surface. nih.govresearchgate.net Using electrophysiological techniques like two-electrode voltage clamp, they can then measure the chloride currents that flow through the channel in response to GABA and assess how these currents are modulated by compounds like nor-Flurazepam. researchgate.net

Another common model involves mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells. researchgate.net These cells can be transiently or stably transfected with the genes for the desired receptor subunits. researchgate.net HEK293 cells provide a mammalian cellular environment for studying receptor pharmacology and function, often using patch-clamp electrophysiology or fluorescence-based assays to monitor ion channel activity and ligand binding. researchgate.netresearchgate.net These models have been indispensable for dissecting the molecular pharmacology of benzodiazepines and understanding the roles of different GABAA receptor subtypes. researchgate.netresearchgate.net

Applications in Forensic and Research Toxicology

Development of Analytical Methods for Detection and Quantification of Designer Benzodiazepines and Metabolites

The gold standard for the definitive identification and quantification of designer benzodiazepines in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comresearchgate.net The development and validation of these sophisticated methods heavily rely on the use of appropriate internal standards to ensure accuracy. Nor-Flurazepam-13C serves as an ideal internal standard in these assays.

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control specimen before processing. chiron.no Its purpose is to correct for variations that can occur during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume and ionization efficiency). chiron.nolibios.fr Because the internal standard is affected by these variations in the same way as the target analyte, the ratio of the analyte's response to the internal standard's response provides a consistent and accurate measure for quantification. libios.fr

Stable isotope-labeled (SIL) standards are considered the best choice for internal standards in mass spectrometry. This compound is structurally identical to its unlabeled counterpart, nor-flurazepam (also known as desalkylflurazepam), but contains heavier carbon-13 isotopes in place of natural carbon-12. This substitution results in a distinct mass-to-charge (m/z) ratio, allowing the mass spectrometer to differentiate it from the unlabeled analyte, while ensuring that its chemical and chromatographic behavior is nearly identical. libios.frresearchgate.net

Research has shown that ¹³C-labeled internal standards are often superior to deuterium (B1214612) (²H)-labeled standards. chiron.no While deuterium labeling is common, it can sometimes lead to a slight shift in chromatographic retention time (a phenomenon known as the "isotope effect"), causing it to separate from the unlabeled analyte. researchgate.net In contrast, ¹³C-labeled standards like this compound typically co-elute perfectly with the native analyte, providing more effective compensation for matrix effects—the suppression or enhancement of ionization caused by co-extracting compounds from the biological matrix. researchgate.net This leads to improved accuracy and precision in the quantification of designer benzodiazepines and their metabolites. chiron.no

Numerous validated methods for the analysis of designer benzodiazepines in matrices such as blood, urine, and hair utilize SIL internal standards to achieve low limits of detection (LOD) and quantification (LOQ), ensuring that even trace amounts of these potent substances can be reliably measured. uniklinik-freiburg.deoup.comnih.gov

Table 1: Example Validation Parameters for an LC-MS/MS Method for Designer Benzodiazepines Using Internal Standards

| Parameter | Result | Significance |

| Linear Range | 1–200 ng/mL | Defines the concentration range over which the method is accurate and precise. oup.com |

| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of an analyte that can be reliably distinguished from background noise. oup.com |

| Limit of Quantitation (LOQ) | 1.0 ng/mL | The lowest concentration of an analyte that can be accurately and precisely measured. oup.com |

| Intra-day Imprecision (%RSD) | 3–20% | Measures the precision of the method within a single day's run. oup.com |

| Inter-day Imprecision (%RSD) | 4–21% | Measures the precision of the method across different days, indicating its long-term reproducibility. oup.com |

| Bias | ±12% | Indicates the closeness of the measured value to the true value, assessing the method's accuracy. oup.com |

Role of this compound in Reference Standard Development and Quality Control

The integrity of forensic and toxicological analysis depends on the use of high-quality, certified reference materials (CRMs). waters.com A CRM is a standard that has been characterized through metrologically valid procedures for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. This compound is produced and qualified as such a reference material for use in analytical testing.

In the laboratory, this compound is used to prepare calibrators and quality control (QC) samples. waters.com Calibrators are samples with known concentrations of the analyte that are used to generate a calibration curve, which plots the instrument's response against concentration. This curve is then used to determine the concentration of the analyte in unknown samples. libios.fr

QC samples, also prepared from a trusted reference material, are analyzed alongside casework samples to monitor the performance of the analytical method. waters.com By verifying that the QC results fall within established acceptance limits, laboratories ensure the accuracy and reliability of the results for the unknown samples in that batch. This is a fundamental requirement of quality control programs in forensic toxicology laboratories. oup.com

The use of an isotopically labeled standard like this compound as a reference material is crucial for several reasons:

Purity and Identity: It is a well-characterized compound with a confirmed chemical structure and purity, ensuring that calibration and control materials are accurate.

Accuracy in Quantification: As an internal standard added at a precise concentration, it forms the basis for accurate quantification by correcting for analytical variability. chiron.no

Method Validation: It is essential during method validation to establish key parameters such as linearity, accuracy, precision, and matrix effects. oup.com

Table 2: Typical Product Specifications for a this compound Reference Standard

| Specification | Description |

| Chemical Name | 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[f] chiron.nospringernature.comdiazepin-2-one-2-¹³C |

| CAS Number | 1189963-65-2 |

| Molecular Formula | C₁₄¹³CH₁₀ClFN₂O |

| Application | Labeled internal standard for the quantification of nor-flurazepam by GC/MS or LC-MS/MS; used in quality control and method validation. |

| Product Type | Certified Reference Material (CRM) or Reference Standard |

Standardization and Harmonization of Analytical Procedures in Forensic Laboratories

The challenge of combating the spread of designer drugs requires a coordinated effort, and this extends to the analytical methods used by forensic laboratories worldwide. Standardization and harmonization of analytical procedures are critical to ensure that results are comparable, reliable, and legally defensible, regardless of which laboratory performs the analysis. aruplab.com

The widespread availability and use of common reference materials like this compound are foundational to achieving this harmonization. When different laboratories develop and validate their methods using the same well-characterized internal standards, it promotes consistency in analytical approaches.

This standardization is vital for:

Inter-laboratory Comparison and Proficiency Testing: Proficiency tests, where a central body sends identical unknown samples to multiple labs for analysis, are a cornerstone of quality assurance. ascld.org The use of standardized methods and reference materials allows for a meaningful comparison of results and helps identify any systematic biases in a particular laboratory's procedures. waters.comresearchgate.net Successful performance in proficiency testing is often required for laboratory accreditation. iastate.edu

Data Sharing and Trend Monitoring: When data from different jurisdictions are comparable, public health and law enforcement agencies can more effectively monitor trends in drug use, identify the emergence of new designer benzodiazepines, and share information to coordinate a response.

Legal Admissibility: The use of validated methods based on internationally recognized reference standards strengthens the scientific foundation of toxicological evidence presented in legal proceedings. It demonstrates that the laboratory adheres to best practices and produces results that are accurate and reliable. oup.com

By incorporating stable isotope-labeled internal standards like this compound into their analytical schemes, forensic laboratories can produce high-quality, reproducible data that meets the stringent requirements of the forensic and legal communities.

Future Perspectives in Chemical Research Utilizing Nor Flurazepam 13c and Advanced Isotopic Labeling

Integration with Computational Modeling and Artificial Intelligence in Drug Discovery and Metabolism Prediction

The synergy between isotopically labeled compounds and computational tools is set to revolutionize drug discovery and development. Artificial intelligence (AI) and machine learning (ML) are increasingly used to predict drug metabolism and excretion, processes critical to a drug candidate's safety and efficacy. nih.govresearchgate.net These computational models can rapidly screen vast libraries of virtual compounds, providing valuable insights into their metabolic fate. nih.gov

Stable isotope-labeled compounds like nor-Flurazepam-13C are instrumental in this integrated approach. They are widely used as tracers to identify drug metabolites and elucidate metabolic pathways. mdpi.comnih.gov By comparing the mass spectra of a parent drug and its isotopically labeled counterpart after metabolism in, for example, human liver microsomes, researchers can use specialized software to automatically filter and identify metabolites based on the specific mass shift conferred by the isotope. mdpi.com This method is powerful for discovering unexpected metabolites that might be missed by conventional prediction methods. mdpi.com

The computational design of syntheses for isotopically labeled compounds is also advancing, with algorithms now capable of identifying the most efficient synthetic routes to specific isotopomers. rsc.org This is crucial for producing the precise labeled compounds needed for these integrated studies, ensuring that the label is placed in a metabolically stable position. imist.ma

Advancements in High-Throughput Screening Methodologies with Labeled Compounds

High-throughput screening (HTS) is a cornerstone of early drug discovery, enabling the rapid testing of millions of compounds. nih.gov Mass spectrometry (MS) has become a key technology in HTS due to its ability to directly and often without labels, detect the interaction between a compound and its biological target. embopress.orgembopress.org However, the use of isotopically labeled compounds offers significant advantages, enhancing the speed, specificity, and reliability of HTS assays. nih.govnih.gov

In HTS for enzyme inhibitors, such as those targeting cytochrome P450 (CYP) enzymes involved in drug metabolism, stable isotope-labeled internal standards are critical. nih.gov By using a "cocktail" of probe substrates for multiple CYP isoforms and their corresponding stable isotope-labeled metabolites as internal standards, researchers can simultaneously monitor the activity of several enzymes in a single run using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov This multiplexed approach dramatically increases throughput and provides robust, quantitative data on the inhibitory potential of new chemical entities. nih.gov

Stable isotope labeling is also being used to develop novel HTS methods for identifying reactive metabolites, which can be a source of drug toxicity. In one such method, a mixture of natural glutathione (B108866) (GSH) and its stable-isotope-labeled counterpart is used to "trap" reactive metabolites. researchgate.net The resulting conjugates form a characteristic pair of light and heavy molecules with a specific mass difference, allowing for sensitive and specific detection by MS. researchgate.net

Future advancements in HTS will likely involve the expanded use of such labeling strategies in combination with increasingly sophisticated automation and MS technologies, including direct infusion and ambient ionization techniques that minimize or eliminate sample preparation. rsc.org These methods promise to further accelerate the drug discovery process, allowing for the screening of complex biological samples, from crude cell lysates to even single cells, with unprecedented speed and accuracy. rsc.org

Novel Applications in Systems Biology and Metabolic Engineering Research

Systems biology aims to understand the complex interactions within biological systems. Stable isotope tracing is a powerful tool in this field, providing unparalleled insights into the wiring and regulation of metabolic networks. springernature.comroyalsocietypublishing.org By introducing a ¹³C-labeled substrate, such as this compound's precursor, into a biological system, researchers can track the path of the carbon atoms through various metabolic pathways. creative-proteomics.comwikipedia.org

This technique, known as metabolic flux analysis (MFA), is fundamental to quantifying the rates (fluxes) of metabolic reactions. creative-proteomics.com For example, feeding cells ¹³C-labeled glucose allows for the detailed analysis of central carbon metabolism, including glycolysis and the citric acid cycle. nih.gov The specific patterns of ¹³C incorporation into downstream metabolites, known as isotopic fingerprints, can reveal which pathways are active and how they are regulated under different conditions. royalsocietypublishing.org This information is invaluable for understanding disease states, such as cancer, and identifying potential therapeutic targets. creative-proteomics.com

In metabolic engineering, which seeks to optimize biological systems for the production of valuable chemicals, isotope tracing is used to identify metabolic bottlenecks and wasteful byproduct pathways. vanderbilt.edu For instance, dynamic ¹³C labeling experiments can reveal the turnover rates of metabolic intermediates, pinpointing slow steps in a production pathway that could be targeted for genetic engineering. vanderbilt.edunih.gov By understanding the flow of carbon from substrates into desired products versus unwanted byproducts, engineers can rationally design microbial strains with improved yield, rate, and efficiency. vanderbilt.edu

The development of advanced analytical techniques like hydrophilic interaction chromatography-tandem mass spectrometry (HILIC-MS/MS) and sophisticated data analysis software is making these isotopic studies more accessible and powerful, enabling the discovery of novel metabolic pathways and a deeper understanding of cellular metabolism. nih.govnih.gov

Development of New Isotopic Labeling Strategies for Complex Metabolites

The full potential of the research described above hinges on the ability to create specifically labeled molecules, often complex ones, in an efficient and targeted manner. The development of new isotopic labeling strategies is therefore a vibrant and critical area of chemical research. imist.maacs.org